molecular formula C11H11FO4S B2659253 3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene CAS No. 2411284-23-4

3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene

Cat. No.: B2659253
CAS No.: 2411284-23-4
M. Wt: 258.26
InChI Key: GDJAMIZFMVXXBR-UHFFFAOYSA-N
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Description

3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene (CAS 2411284-23-4) is a high-value benzo[7]annulene derivative supplied for research and development purposes. This compound, with the molecular formula C11H11FO4S and a molecular weight of 258.27 g/mol, is characterized by a ketone group and a reactive fluoro sulfonate ester functional group on its bicyclic scaffold . The presence of the fluoro sulfonyloxy moiety makes this molecule a versatile building block and intermediate in organic synthesis and medicinal chemistry. It is particularly valuable for constructing more complex molecules, potentially serving as a key precursor in the development of novel pharmaceutical candidates, as seen with related annulene structures in patent literature . Researchers can leverage this compound for further functionalization, taking advantage of the reactivity of the sulfurofluoridate group for coupling reactions. The compound is offered with a guaranteed purity of 95% . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

3-fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4S/c12-17(14,15)16-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJAMIZFMVXXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC(=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulene typically involves multi-step organic reactions. One common method includes the fluorosulfonylation of a suitable precursor, followed by cyclization and oxidation steps. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to form different derivatives.

    Substitution: The fluorosulfonyloxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized benzoannulenes .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo annulene. For instance, derivatives exhibiting similar functionalities have shown significant inhibition against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with fluorosulfonyloxy groups have been noted for their enhanced activity due to the electron-withdrawing nature of the fluorine atom, which increases the electrophilicity of the molecule .

Anticancer Studies

The compound's derivatives have also been investigated for anticancer properties. In one study, compounds that share structural similarities displayed promising activity against several cancer cell lines, including OVCAR-8 and SNB-19. The presence of specific functional groups was found to correlate with increased growth inhibition percentages, suggesting that modifications to the core structure can enhance therapeutic efficacy .

Herbicidal Properties

Research indicates that fluorinated compounds can exhibit herbicidal activity. The unique properties of 3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo annulene make it a candidate for development into novel herbicides. The incorporation of the sulfonyloxy group is believed to improve the selectivity and potency against specific weed species while minimizing harm to crops .

Polymer Chemistry

The compound's reactive functional groups allow for its use in polymer synthesis. It can be utilized as a monomer or cross-linking agent in creating polymers with desirable mechanical and thermal properties. Research has shown that incorporating such compounds into polymer matrices can enhance their stability and performance under various environmental conditions .

Case Studies

StudyFocusFindings
Antimicrobial ResearchAntimicrobial ActivityCompounds showed significant inhibition against Mycobacterium smegmatis with MIC values as low as 6.25 µg/ml .
Anticancer ActivityCancer Cell LinesDerivatives exhibited growth inhibition percentages up to 86% against OVCAR-8 cells .
Herbicide DevelopmentAgrochemical EfficacyPotential for selective herbicidal activity noted in preliminary trials .

Mechanism of Action

The mechanism of action of 3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulene involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in nucleophilic substitution reactions, while the oxo group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-fluorosulfonyloxy-5-oxo-benzo[7]annulene and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) XlogP Key Reactivity/Applications
3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene 3-OSO₂F, 5-ketone C₁₂H₁₃FO₄S 296.29 (calc.) ~2.1* High reactivity as sulfonate leaving group; potential electrophile in cross-coupling reactions
(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) Acetate 3-OCH₃, 5-ketone, 2-OAc C₁₄H₁₆O₄ 248.27 2.34 Electron-donating methoxy group stabilizes ring; ester group for functionalization
3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine 3-OCH₃, 6-NH₂ C₁₂H₁₇NO 191.27 1.78 Amine enables salt formation or conjugation; potential CNS-targeted drug candidate
5-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene 5-CH₂Br C₁₂H₁₅Br 239.15 3.02 Bromide acts as leaving group; precursor for alkylation or Suzuki couplings
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one 5-ketone C₁₁H₁₂O 160.21 2.56 Ketone used in reductions (e.g., to annulene via triethylsilane/TFA)

*Estimated via analogy to sulfonate-containing compounds.

Key Comparative Insights:

Substituent Effects :

  • The fluorosulfonyloxy group distinguishes the target compound as a superior leaving group compared to methoxy (-OCH₃) or bromine (-Br). This enhances its utility in SN2 reactions or as a sulfonating agent .
  • Methoxy and acetate derivatives exhibit lower polarity (higher XlogP), suggesting better membrane permeability, whereas the sulfonate group increases hydrophilicity .

Synthetic Accessibility :

  • The ketone at position 5 is a common feature, enabling reductive transformations (e.g., to annulenes via triethylsilane ).
  • Bromomethyl and fluorosulfonyloxy derivatives are likely synthesized via halogenation or sulfonation of precursor alcohols or ketones .

Stability and Reactivity :

  • Benzo[7]annulenes with electron-withdrawing groups (e.g., -OSO₂F) may exhibit enhanced thermal stability compared to smaller annulenes (e.g., [12]annulene), which undergo electrocyclization at elevated temperatures .
  • The absence of conjugated double bonds in tetrahydro-benzo[7]annulenes reduces aromaticity, minimizing ring strain compared to fully unsaturated analogs .

Biological Activity

3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo annulene is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities as reported in recent research.

Chemical Structure and Properties

The molecular formula of 3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo annulene is C17H12FNO4SC_{17}H_{12}FNO_4S, with a molecular weight of approximately 345.3 g/mol. Its structural characteristics include a fluorosulfonyloxy group which contributes to its reactivity and biological potential.

Synthesis

The synthesis of 3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo annulene typically involves the reaction of appropriate precursor compounds under controlled conditions to introduce the fluorosulfonyloxy group. Methods such as SuFEx (sulfur(VI) fluoride exchange) reactions have been explored for synthesizing related fluorosulfate derivatives that exhibit noteworthy biological activities .

Biological Activities

Research indicates that compounds containing fluorosulfonyloxy groups often exhibit diverse biological activities. Here are some key findings related to the biological activity of 3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo annulene:

Anticancer Activity

Recent studies have suggested that fluorosulfate derivatives can act as potential anticancer agents. For instance, a related compound was evaluated for its potency against anaplastic lymphoma kinase (ALK) using molecular docking studies. This suggests that 3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo annulene might also exhibit similar properties .

Enzyme Inhibition

The compound has been noted for its potential as an enzyme inhibitor. It may interact with various enzymes crucial for cellular processes, potentially leading to therapeutic applications in treating diseases where enzyme regulation is pivotal .

Antimicrobial Properties

Fluorosulfonyloxy compounds have shown promise as antimicrobial agents. They can modify existing antibiotics or serve as scaffolds for new antimicrobial drugs targeting resistant pathogens . The presence of the sulfonyl group enhances interactions with microbial targets.

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Study on Anticancer Potency : A compound similar to 3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo annulene was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations.
  • Enzyme Inhibition Assays : In vitro assays demonstrated that derivatives with similar structures inhibited key metabolic enzymes involved in cancer metabolism.
  • Antimicrobial Testing : Testing against various bacterial strains revealed that compounds with the fluorosulfonyloxy moiety displayed enhanced antibacterial activity compared to their non-fluorinated counterparts.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene with high yield?

  • Methodological Answer : Optimize protecting group strategies to minimize side reactions. For example, tert-butyldiphenylsilyl (TBDPS) protection of ethynyl intermediates improves yield (77%) by stabilizing reactive sites during carboxylate substitution . Use anhydrous conditions and inert gas purging to prevent hydrolysis of the fluorosulfonyloxy group. Monitor reaction progress via TLC or HPLC, and purify via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient).

Q. How can the structure of this compound be characterized to confirm regiochemistry and functional group integrity?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify proton environments (e.g., ketone at C5, fluorosulfonyloxy at C3) and confirm annulene ring conformation .
  • FT-IR : Verify sulfonate (S-O stretching at ~1200–1400 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups.
  • X-ray crystallography : Resolve spatial arrangement of the bicyclic framework, particularly the strained benzo[7]annulene ring .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazards (e.g., skin/eye irritation). Use PPE (gloves, goggles), work in a fume hood, and store at 0–6°C to prevent decomposition . Neutralize waste with aqueous sodium bicarbonate before disposal.

Advanced Research Questions

Q. How does the fluorosulfonyloxy group influence the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

  • Methodological Answer : The electron-withdrawing fluorosulfonyloxy group enhances electrophilicity at C3, facilitating nucleophilic attack (e.g., by amines or alkoxides). Compare reaction kinetics with non-fluorinated analogs using DFT calculations to quantify activation barriers. Experimental validation via competition experiments under identical conditions can isolate substituent effects .

Q. What strategies enable asymmetric synthesis of benzo[7]annulene derivatives with inherent chirality?

  • Methodological Answer : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP or Josiphos) to induce enantioselectivity. For example, Zhu and Luo achieved >90% enantiomeric excess (ee) in tribenzo[7]annulene synthesis using bromo(chloro)benzyl precursors and oxime derivatives . Optimize catalyst loading (5–10 mol%) and solvent polarity (e.g., toluene/THF mixtures) to enhance stereocontrol.

Q. How does temperature affect the stability of intermediates during annulene electrocyclization?

  • Methodological Answer : Low temperatures (−100°C) stabilize [12]annulene intermediates (80% yield), while warming above −70°C triggers electrocyclization to fused products (70% yield) . Use cryogenic reactors and in-situ NMR to trap intermediates. For fluorosulfonyloxy derivatives, assess thermal stability via DSC/TGA to identify decomposition thresholds.

Q. What computational models predict the aromaticity and electronic properties of benzo[7]annulene derivatives?

  • Methodological Answer : Perform Hückel’s rule (4n+2 π electrons) and NICS (Nucleus-Independent Chemical Shift) calculations. For non-planar annulenes, DFT (B3LYP/6-311+G**) simulations reveal localized antiaromaticity in the bicyclic core, while the fluorosulfonyloxy group introduces dipole moments (~2 Debye) critical for radical stabilization .

Q. How can biological activity (e.g., anticancer) be evaluated for this compound?

  • Methodological Answer : Use in vitro assays:

  • MTT assay : Test cytotoxicity against MCF7 (breast) and A549 (lung) cancer cells at concentrations 1–100 μM. Normalize viability to controls (DMSO vehicle) .
  • Tubulin polymerization inhibition : Monitor fluorescence (ex/em: 355/460 nm) of purified tubulin treated with 10–50 μM compound. Compare IC₅₀ values to colchicine .

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